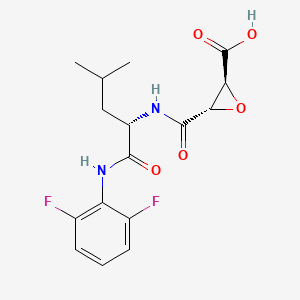
Epoxysuccinate derivative 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epoxysuccinate derivative 2 is a compound that belongs to the class of epoxides, which are characterized by an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epoxysuccinate derivative 2 typically involves the epoxidation of succinic acid derivatives. One common method is the reaction of succinic acid with a peracid, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of whole-cell catalysts, such as bacterial cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of cis-epoxysuccinate to enantiomerically pure tartaric acids, which can then be further processed to obtain the desired epoxysuccinate derivative .
化学反应分析
Types of Reactions
Epoxysuccinate derivative 2 undergoes various chemical reactions, including:
Hydrolysis: The epoxide ring can be hydrolyzed to form diols in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Diols.
Reduction: Alcohols.
Substitution: Substituted epoxides with various functional groups.
科学研究应用
Epoxysuccinate derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly epoxide hydrolases.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of enantiomerically pure tartaric acids, which are important in the manufacture of pharmaceuticals and food additives
作用机制
The mechanism of action of epoxysuccinate derivative 2 involves its interaction with specific molecular targets, such as enzymes. For example, cis-epoxysuccinate hydrolases catalyze the hydrolysis of the epoxide ring to form tartaric acids. The enzyme’s active site contains key residues and metal ions that facilitate the catalytic process by stabilizing the transition state and lowering the activation energy .
相似化合物的比较
Epoxysuccinate derivative 2 can be compared with other similar compounds, such as:
cis-Epoxysuccinate: Another epoxide with similar reactivity but different stereochemistry.
trans-Epoxysuccinate: A stereoisomer of this compound with distinct chemical properties.
Epoxyalkanes: Compounds with an epoxide ring and an alkane chain, which exhibit different reactivity due to the absence of carboxyl groups .
This compound is unique due to its specific stereochemistry and the presence of carboxyl groups, which influence its reactivity and interactions with biological molecules.
属性
分子式 |
C16H18F2N2O5 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC 名称 |
(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1 |
InChI 键 |
RZWURLBUPSDTKT-DRZSPHRISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



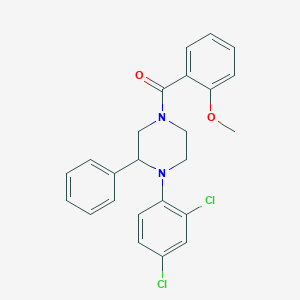
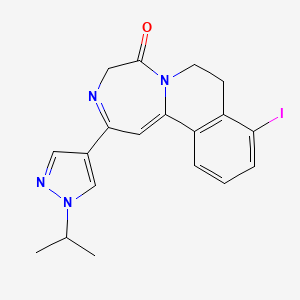

![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-[benzenesulfonyl(propan-2-yl)amino]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833331.png)
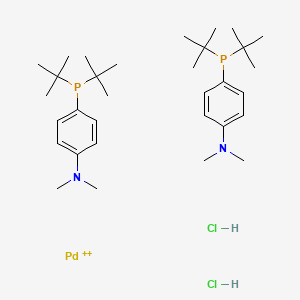
![N-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B10833339.png)


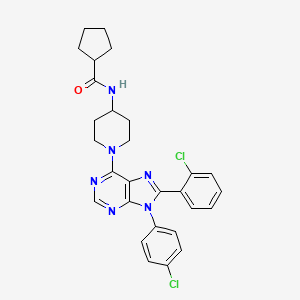

![[4-[2-(3,4-Dichlorophenyl)-5-methylpyrazol-3-yl]piperidin-1-yl]-[2-(2,4-difluorophenyl)-4-(dimethylamino)-4-methylcyclopentyl]methanone](/img/structure/B10833364.png)
![N-[3-(3-Phenylisoxazol-5-Yl)propanoyl]-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833372.png)
![N-{3-[3-(3'-Chlorobiphenyl-4-Yl)isoxazol-5-Yl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10833383.png)
